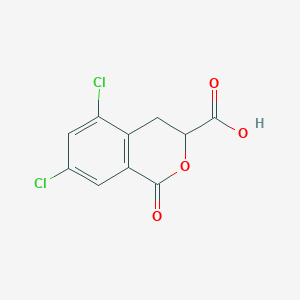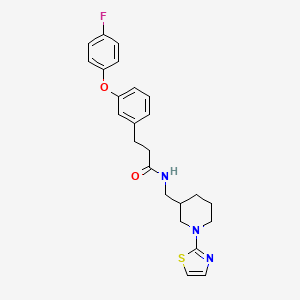![molecular formula C17H11F3N2O2 B2456016 (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 2321343-50-2](/img/structure/B2456016.png)
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, also known as TFMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is believed to exert its anti-cancer properties by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide binds to the enzyme, preventing it from carrying out its normal function and leading to the death of cancer cells. In materials science, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide exhibits fluorescence properties due to its chromophore structure, which allows it to absorb light and emit it at a longer wavelength.
Biochemical and Physiological Effects
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been shown to have low toxicity in vitro, making it a promising candidate for further study. In addition to its anti-cancer properties, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has also been shown to have potential as a fluorescent probe for detecting metal ions in biological systems. (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been shown to selectively bind to copper ions, making it a potential tool for studying copper metabolism in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is its ease of synthesis, making it readily available for use in lab experiments. Additionally, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has low toxicity in vitro, making it a safer alternative to other anti-cancer drugs. However, one limitation of (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is its limited water solubility, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research involving (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide. One potential area of study is the development of (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide-based fluorescent probes for detecting other metal ions in biological systems. Another area of study is the optimization of (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide's anti-cancer properties, potentially through the development of analogs with improved potency and selectivity. Finally, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide's potential as a building block for the synthesis of novel materials could be further explored.
Métodos De Síntesis
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be synthesized using a simple one-pot reaction between 2-hydroxyacetophenone, trifluoroacetic anhydride, and 2-amino-3-fluorobenzotrifluoride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been shown to have anti-cancer properties, inhibiting the growth of human breast cancer cells. In materials science, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been used as a building block for the synthesis of novel fluorescent materials. In biochemistry, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-2-3-7-13(12)22-16-11(15(21)23)9-10-5-1-4-8-14(10)24-16/h1-9H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNMTLQXHIAJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(F)(F)F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

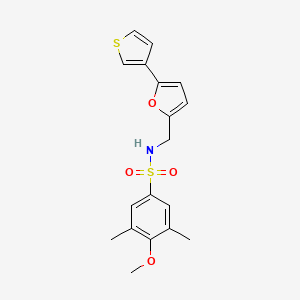
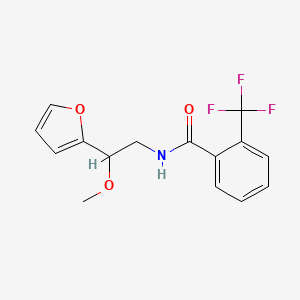
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2455937.png)
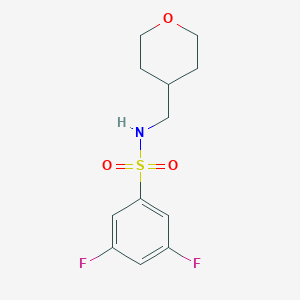
![N-[(2-benzoylphenyl)sulfonyl]glycine](/img/structure/B2455939.png)
![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455940.png)
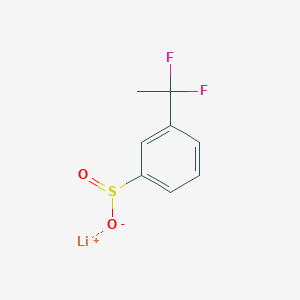
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2455943.png)
![2-Chloro-N-[2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2455944.png)
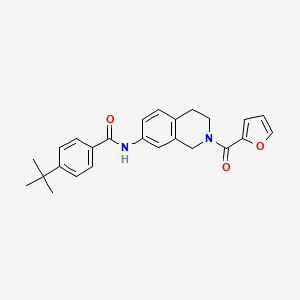
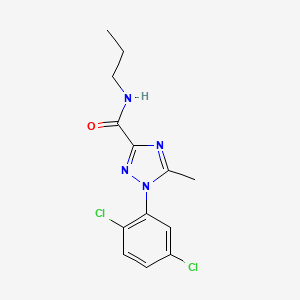
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-fluorobenzamide](/img/structure/B2455951.png)
